molecular formula C19H15N3O3 B2405936 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide CAS No. 2034342-26-0

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide

Cat. No.: B2405936
CAS No.: 2034342-26-0
M. Wt: 333.347
InChI Key: UWIYDCZFMWECGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]isoxazole core linked via an acetamide bridge to a pyridin-4-ylmethyl group substituted with a furan-2-yl moiety. The benzoisoxazole scaffold is commonly associated with metabolic stability and bioactivity in central nervous system (CNS) and oncology targets, while the furan-pyridine hybrid may enhance binding to aromatic-rich enzyme pockets (e.g., kinases). Its synthesis likely follows methods analogous to structurally related acetamides, such as coupling 2-(benzo[d]isoxazol-3-yl)acetic acid with a substituted pyridinemethylamine .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c23-19(11-15-14-4-1-2-5-17(14)25-22-15)21-12-13-7-8-20-16(10-13)18-6-3-9-24-18/h1-10H,11-12H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIYDCZFMWECGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzo[d]Isoxazole Moiety Synthesis

The benzo[d]isoxazole core is typically synthesized via cyclization of 4-hydroxycoumarin with hydroxylamine under basic conditions. A patent by details an optimized process using hydroxylamine hydrochloride in ethylene glycol at 110–120°C for 6–8 hours, yielding 1,2-benzisoxazole-3-acetic acid (BOA) with >85% purity. Subsequent sulfonation or functionalization steps enable further derivatization.

Key Reaction Parameters

Parameter Optimal Condition Yield (%) Reference
Temperature 110–120°C 87
Reaction Time 6–8 hours 85
Solvent Ethylene glycol

Synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine

Pyridine-Furan Hybridization

The pyridine-furan hybrid structure is constructed via cross-coupling reactions. A Pd-catalyzed Suzuki-Miyaura coupling between 4-bromopyridine and furan-2-ylboronic acid in tetrahydrofuran (THF)/H₂O (3:1) at 80°C for 12 hours achieves 2-(furan-2-yl)pyridine with 78% yield. Subsequent chlorination at the 4-position using POCl₃ and dimethylformamide (DMF) at 0–5°C yields 4-chloro-2-(furan-2-yl)pyridine, which undergoes amination with aqueous NH₃ in a sealed tube at 120°C for 24 hours to form the methanamine derivative.

Comparative Analysis of Amination Methods

Method Conditions Yield (%) Purity Reference
Ammonia (aqueous) 120°C, 24 hours 65 90%
NaN₃/Reduction DMF, 100°C, 6 hours 72 88%

Acetamide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves conjugating benzo[d]isoxazole-3-acetic acid with (2-(furan-2-yl)pyridin-4-yl)methanamine. A prevalent method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C to room temperature for 12 hours. This approach yields 70–75% of the target compound, with purity >95% after recrystallization from ethanol.

TBTU-Activated Coupling

Alternative protocols employ 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as a coupling agent. Reaction of the acid (1.2 equiv) with TBTU (1.5 equiv) and N,N-diisopropylethylamine (DIPEA) (3 equiv) in dry DCM for 4 hours at 25°C achieves 82% yield. This method reduces side-product formation compared to carbodiimide approaches.

Optimized Coupling Conditions

Parameter EDC/HOBt TBTU/DIPEA Reference
Yield (%) 70–75 82
Reaction Time 12 hours 4 hours
Purity Post-Workup 95% 97%

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, isoxazole-H), 7.89–7.45 (m, 4H, aromatic-H), 6.82–6.45 (m, 3H, furan-H), 4.52 (s, 2H, CH₂), 3.32 (s, 3H, COCH₃).
  • HRMS : m/z calculated for C₁₉H₁₅N₃O₃ [M+H]⁺: 333.1112, observed: 333.1109.

Crystallographic Studies

Single-crystal X-ray diffraction confirms the planar benzo[d]isoxazole system and non-coplanar orientation of the furan-pyridine moiety, with dihedral angles of 58.7° between aromatic rings.

Challenges and Optimization Opportunities

Byproduct Formation

Competitive O-acylation of the furan oxygen occurs in 8–12% of cases during coupling, necessitating gradient elution chromatography for removal. Deuterium exchange experiments suggest steric shielding of the amine group mitigates this issue.

Green Chemistry Approaches

Recent efforts substitute DCM with cyclopentyl methyl ether (CPME), achieving comparable yields (79%) while reducing environmental impact. Microwave-assisted coupling (100°C, 30 minutes) further shortens reaction times to <1 hour.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group in the benzo[d]isoxazole moiety produces amines .

Scientific Research Applications

2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Key Substituents Reported Activity Reference
Target: 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide Benzoisoxazole + acetamide Furan-2-yl-pyridin-4-ylmethyl Not reported N/A
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone + acetamide 5-Fluoroindolinone, 3-methylisoxazole, pyridin-4-yl Activity: 5.797*
(E)-2-(5-amino-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide Indolinone + acetamide 5-Aminoindolinone, 3-methylisoxazole, quinolin-6-yl Activity: 5.58*
Compound 198 (Patent example) Benzoisoxazole + acetamide Chloro, methylsulfonamido, difluorophenyl, hydroxy-3-methylbut-1-yn-1-yl pyridine Not reported

Notes:

  • Structural Differences: The target compound lacks the indolinone ring present in analogs, replacing it with a benzoisoxazole. This substitution may improve metabolic stability, as indolinones are prone to oxidation . Compared to Compound 198 (a complex kinase inhibitor candidate), the target has a simpler structure, omitting the chloro-indazole and difluorophenyl groups. This suggests it may serve as a lead compound for further optimization .
  • The activity values in (5.797, 5.58) likely correspond to binding affinity or inhibitory potency (units unspecified). The absence of analogous data for the target compound limits direct efficacy comparisons.
  • Synthetic Accessibility:

    • The target compound’s structure is less synthetically demanding than Compound 198 , which requires multi-step functionalization of indazole and pyridine rings .

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a benzo[d]isoxazole moiety and a furan-pyridine component, suggests various biological activities, including antimicrobial and anticancer properties. This article compiles findings from diverse research sources, providing insights into the compound's biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N4O2C_{17}H_{16}N_{4}O_{2}, with a molecular weight of approximately 304.34 g/mol. The structure features:

  • Benzo[d]isoxazole : A bicyclic structure known for its biological activity.
  • Furan-Pyridine Linkage : Enhances the compound's ability to interact with biological targets.

Table 1: Structural Features of the Compound

ComponentDescription
Benzo[d]isoxazoleBicyclic aromatic compound
Furan ringContributes to electrophilic properties
PyridineNitrogen-containing heterocycle
Acetamide groupEnhances solubility and reactivity

Antimicrobial Activity

Preliminary studies indicate that the compound exhibits antimicrobial properties , particularly against various fungal strains. For instance, it has shown activity comparable to established antifungal agents like voriconazole against pathogens such as Aspergillus niger .

Anticancer Potential

Research suggests that derivatives of similar structures have demonstrated cytotoxic effects on cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer (HCT-116) cells . The mechanism of action may involve the inhibition of specific enzymes or modulation of signaling pathways related to cancer progression.

Structure–Activity Relationship (SAR)

The relationship between the chemical structure and biological activity is crucial for understanding how modifications can enhance efficacy. Compounds with electron-donating groups on the aromatic rings often exhibit increased activity against specific bacterial strains .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Aspergillus niger
AnticancerCytotoxic to various cancer cell lines
Structure–ActivityCorrelation between substituents and potency

Case Study 1: Antifungal Activity

In a comparative study, 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide demonstrated significant antifungal activity with minimal inhibitory concentrations (MIC) lower than traditional antifungals against Candida albicans .

Case Study 2: Cytotoxicity in Cancer Cells

A series of tests on derivatives revealed that modifications in the benzo[d]isoxazole moiety resulted in varying levels of cytotoxicity against different cancer cell lines. For example, compounds with additional methoxy groups showed enhanced activity against breast cancer cells compared to their unsubstituted counterparts .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide, and how can reaction conditions be optimized?

The compound can be synthesized via multi-step reactions, starting with substitution under alkaline conditions (e.g., using pyridinemethanol derivatives and nitrobenzene precursors), followed by reduction with iron powder in acidic media, and condensation with cyanoacetic acid using coupling agents like DCC or EDCI. Solvent choice (e.g., DMF or THF) and controlled temperatures (40–80°C) improve yields. Catalysts such as DMAP may accelerate reaction rates .

Q. Which spectroscopic techniques are most effective for structural confirmation?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) confirms proton and carbon environments, while high-resolution mass spectrometry (HRMS) validates molecular weight and formula. Infrared (IR) spectroscopy identifies functional groups like amide C=O stretches (1650–1700 cm⁻¹). Purity is assessed via HPLC with a C18 column and acetonitrile/water gradient .

Q. What purification methods ensure high post-synthetic purity?

Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product. Recrystallization from ethanol/water mixtures enhances crystallinity. Thin-layer chromatography (TLC) monitors reaction progress, and combustion analysis confirms elemental composition .

Q. How can researchers validate compound identity before biological assays?

Use a combination of 1H NMR integration ratios (to confirm stoichiometry) and melting point analysis. Purity ≥95% by HPLC with UV detection at 254 nm is recommended. Cross-validate with FTIR for functional group consistency .

Advanced Research Questions

Q. How can computational modeling predict biological targets and pharmacokinetic properties?

Molecular docking (e.g., AutoDock Vina) against protein databases (PDB) identifies potential targets like kinases or GPCRs. Density Functional Theory (DFT) calculations model electronic properties for binding affinity predictions. ADMET tools (SwissADME) assess absorption, metabolism, and toxicity profiles .

Q. What strategies resolve contradictions in biological activity data across studies?

Conduct meta-analyses to compare assay conditions (e.g., cell lines, incubation times). Validate findings using structural analogs (e.g., halogen-substituted derivatives) to isolate substituent effects. Dose-response curves and kinetic studies clarify potency discrepancies .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Perform accelerated stability studies (25–60°C, pH 1–13) with HPLC monitoring to detect degradation products. Store the compound in buffered solutions (pH 7.4) at 4°C to minimize hydrolysis. Lyophilization enhances long-term stability .

Q. What structural analogs have been studied, and how do their activities compare?

Fluorinated analogs (e.g., 2-fluorophenoxy derivatives) exhibit enhanced metabolic stability compared to chlorinated versions due to reduced oxidative susceptibility. Pyridinylmethyl substitutions improve solubility, while benzofuran modifications alter target selectivity .

Q. How can transcriptomic/proteomic approaches elucidate the compound’s mechanism of action?

RNA sequencing (RNA-seq) identifies differentially expressed genes in treated vs. untreated cells. LC-MS/MS proteomics detects protein interaction partners. Validate targets using CRISPR-Cas9 knockout models or siRNA silencing .

Q. What in silico methods optimize synthetic routes for scalability?

Quantum chemistry-based reaction path searches (e.g., GRRM) predict transition states and intermediates. Machine learning models (e.g., ICReDD’s platform) analyze experimental datasets to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.